![molecular formula C16H17ClN2OS B2426790 N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396886-45-5](/img/structure/B2426790.png)
N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
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Description
N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound that has gained significant attention in scientific research. It is also known as CTDP-1 and is a derivative of piperidine. CTDP-1 has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is studied for its interaction with the CB1 cannabinoid receptor. Using molecular orbital methods, conformational analysis identified distinct conformations and their steric binding interactions with the receptor. This research is significant for understanding the molecular dynamics and pharmacophore models of CB1 receptor ligands (Shim et al., 2002).
Radioiodinated Ligands and In Vivo Binding
The compound's analog, labeled with Iodine-123, has been investigated for its binding in the mouse brain to cannabinoid CB1 receptors. This research is crucial in the development of radioiodinated ligands for in vivo brain receptor studies (Gatley et al., 1996).
Synthesis for PET Radiotracer Studies
The feasibility of synthesizing N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide derivatives for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography (PET) has been demonstrated. This is important for the development of radiotracers in neuroimaging studies (Katoch-Rouse & Horti, 2003).
Enzyme Inhibitory Activity and Molecular Docking
The derivatives of N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide have been evaluated for their enzyme inhibitory activities and molecular docking interactions. This research contributes to understanding their potential as enzyme inhibitors (Cetin et al., 2021).
Structure-Activity Relationships
Studies on the structure-activity relationships of pyrazole derivatives related to this compound provide insights into the requirements for cannabinoid receptor antagonistic activity. This is significant for the development of pharmacological probes and therapeutic compounds (Lan et al., 1999).
properties
IUPAC Name |
N-(2-chlorophenyl)-4-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-13-4-1-2-5-14(13)18-16(20)19-9-7-12(8-10-19)15-6-3-11-21-15/h1-6,11-12H,7-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFPUILTPUXWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide |
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